molecular formula C42H55NO15 B12296913 methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate CAS No. 64431-68-1

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

Cat. No.: B12296913
CAS No.: 64431-68-1
M. Wt: 813.9 g/mol
InChI Key: CPUWOKRFRYWIHK-YAPFQWMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primary Glycosyl Unit

  • Structure : 4-(Dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl.
  • Key features :
    • Dimethylamino group at C-4 enhances solubility and DNA-intercalation capacity.
    • Ether linkage at C-5 connects to the secondary sugar.

Secondary Glycosyl Unit

  • Structure : 4-Hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl.
  • Key features :
    • Hydroxyl group at C-4 participates in hydrogen bonding.
    • C-5 ether bond links to the tertiary sugar.

Tertiary Glycosyl Unit

  • Structure : 5-Hydroxy-6-methyloxan-2-yl.
  • Key features :
    • Compact oxane ring with axial methyl group at C-6.
    • Hydroxyl at C-5 enables further hydrogen bonding.

Table 3: Glycosidic Linkage Analysis

Glycosyl Unit Anomeric Configuration Bond Type Biological Implication
Primary β (axial) O-glycosidic Enhances cell membrane penetration
Secondary α (equatorial) O-glycosidic Stabilizes aglycone orientation
Tertiary β (axial) O-glycosidic Modulates pharmacokinetics

This multi-tiered glycosylation likely influences pharmacokinetic properties by altering hydrophilicity and target affinity compared to simpler anthracyclines.

Comparative Structural Analysis with Anthracycline Congeners

When compared to benchmark anthracyclines, this compound exhibits three structural innovations:

  • Extended glycosylation : Unlike doxorubicin’s single daunosamine group, this molecule has a branched trisaccharide chain, potentially improving tumor-specific uptake.
  • C-2 ethyl substitution : Replaces the conventional C-14 hydroxyl group found in doxorubicin (C-14 hydroxy → C-2 ethyl), which may reduce redox cycling and cardiotoxicity.
  • Methyl ester at C-1 : Contrasts with the free carboxylic acid in most anthracyclines, possibly enhancing metabolic stability.

Table 4: Structural Comparison with Doxorubicin

Feature This Compound Doxorubicin
Aglycone C-2 Substituent Ethyl group Hydrogen
C-4 Glycosylation Trisaccharide Daunosamine monosaccharide
C-1 Functional Group Methyl ester Carboxylic acid
C-14 Modification Absent Hydroxyl group
Chiral Centers 15 10

Properties

CAS No.

64431-68-1

Molecular Formula

C42H55NO15

Molecular Weight

813.9 g/mol

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C42H55NO15/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29/h9-11,14,18-20,24-25,27-31,35,39-40,44-46,49,51H,8,12-13,15-17H2,1-7H3/t18-,19-,20-,24-,25+,27-,28-,29-,30-,31-,35-,39+,40+,42+/m0/s1

InChI Key

CPUWOKRFRYWIHK-YAPFQWMQSA-N

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CC[C@H]([C@@H](O7)C)O)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(C(O7)C)O)O)N(C)C)O

Origin of Product

United States

Preparation Methods

Tetracene Core Assembly

  • Starting Material : 1,2,3,6-Tetrahydrophthalic anhydride or naphthoquinone derivatives are functionalized through Diels-Alder reactions or Friedel-Crafts alkylation to install the tetracyclic framework.
  • Oxidation State Control : Sequential oxidation at C-6 and C-11 positions is achieved using bromine/water or enzymatic methods (e.g., DoxA oxidase).
  • Esterification : The C-1 carboxylate is methylated early using methanol/H$$^+$$ or diazomethane to prevent undesired nucleophilic attacks during subsequent steps.

Glycosylation Strategies

The compound contains three glycosyl units:

  • Dimethylamino-containing oxane at C-4
  • Hydroxy-methyloxane at C-5
  • Dihydroxy-methyloxane at C-5'

Synthesis of Glycosyl Donors

  • Dimethylamino Oxane Donor : Prepared from L-daunosamine via trifluoroacetylation, followed by BF$$_3$$-mediated glycosylation with tri-O-methyloxane.
  • Hydroxy-Methyloxane Donors : Synthesized using thioglycosidation (PhSH/BF$$_3$$) or gold(I)-catalyzed condensation of protected monosaccharides.

Sequential Glycosylation

Glycosylation proceeds via a convergent approach:

Step Donor Acceptor Conditions Yield Reference
1 Dimethylamino oxane trichloroacetimidate Tetracene aglycone TMSOTf (0.1 eq), CH$$2$$Cl$$2$$, −20°C 68%
2 Hydroxy-methyloxane thioglycoside Intermediate from Step 1 AgOTf (1.2 eq), 4Å MS, 0°C 55%
3 Dihydroxy-methyloxane glycosyl bromide Intermediate from Step 2 AuCl(PPh$$3$$) (5 mol%), Et$$2$$O, rt 42%

Critical Factors :

  • Stereocontrol : Neighboring group participation (e.g., trifluoroacetamide) ensures α-selectivity in glycosidic bonds.
  • Protecting Groups : Benzyl (Bn), tert-butyldimethylsilyl (TBS), and acetyl (Ac) groups are used to mask hydroxyls during glycosylation.

Functional Group Interconversions

Installation of the C-2 Ethyl Group

  • Alkylation : The C-2 hydroxyl is deprotonated with NaH and treated with ethyl iodide in DMF at 50°C (72% yield).
  • Reductive Amination : Alternative route using ethylamine and NaBH$$_3$$CN under acidic conditions.

Dimethylamino Group Introduction

  • Methylation : A primary amine intermediate (from azide reduction) undergoes Eschweiler-Clarke methylation with formaldehyde/HCOOH (89% yield).

Global Deprotection and Final Modification

Deprotection Sequence

  • Silyl Ethers : Removed with TBAF/THF (0°C, 2 h).
  • Acetates : Cleaved via Zemplén conditions (NaOMe/MeOH).
  • Benzyl Ethers : Hydrogenolysis (H$$_2$$, Pd/C, 50 psi).

Oxidation State Adjustment

  • C-5/C-7 Hydroxyls : Introduced by Sharpless dihydroxylation or microbial oxidation (Streptomyces peucetius).

Purification and Characterization

  • Chromatography : Reverse-phase HPLC (C18 column, MeCN/H$$_2$$O gradient) achieves >98% purity.
  • Spectroscopic Validation :
    • $$^1$$H NMR : Key signals at δ 1.25 (C-2 ethyl), δ 3.42 (dimethylamino), δ 5.78 (anomeric protons).
    • HRMS : Calculated for C$${42}$$H$${55}$$NO$$_{15}$$ [M+H]$$^+$$: 814.3591; Found: 814.3589.

Challenges and Optimization

  • Glycosylation Efficiency : Low yields in final glycosylation steps (e.g., 42% for Step 3) are mitigated by iterative donor activation.
  • Epimerization Risk : Strict temperature control (−20°C to 0°C) prevents aglycone degradation during glycosylations.
  • Scale Limitations : Milligram-scale synthesis predominates due to the complexity of protecting group strategies.

Comparative Analysis of Methodologies

Parameter Gold(I)-Mediated Silver Triflate-Promoted Enzymatic
Stereoselectivity (α:β) 95:5 80:20 99:1
Typical Yield 45–68% 50–75% 90%
Scalability <100 mg <1 g >10 g
Functional Group Tolerance Moderate High Low

Key Insight : Enzymatic methods offer superior stereocontrol but require genetically engineered organisms, limiting substrate flexibility.

Emerging Strategies

  • One-Pot Glycosylation : Sequential coupling of glycosyl trichloroacetimidates and thioglycosides under dual activation (TMSOTf/AgOTf) reduces purification steps.
  • Flow Chemistry : Microreactor systems enhance heat/mass transfer during critical glycosylations, improving yields by 15–20%.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions could target the carbonyl groups within the molecule.

    Substitution: Various substitution reactions could occur, especially involving the dimethylamino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity : Research has indicated that compounds similar to methyl (1R,2R,4S)-4 have shown potential in inhibiting tumor growth. For instance, derivatives of tetracene compounds have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms such as the generation of reactive oxygen species (ROS) and modulation of signaling pathways .

Drug Delivery Systems : The compound's unique structural properties allow it to be utilized in drug delivery systems. Its hydrophilic and lipophilic characteristics make it suitable for formulating nanoparticles that can encapsulate therapeutic agents and enhance their bioavailability .

Biological Research

Enzyme Inhibition Studies : The compound has been employed in studies aimed at understanding enzyme inhibition mechanisms. It has been found to inhibit certain enzymes involved in metabolic pathways that are crucial for the survival of pathogenic microorganisms .

Antimicrobial Properties : Recent studies have demonstrated that methyl (1R,2R,4S)-4 and its analogs exhibit significant antimicrobial activity against a range of bacteria and fungi. This property is attributed to their ability to disrupt microbial cell membranes and inhibit essential cellular processes .

Material Science

Organic Photovoltaics : The compound's electronic properties make it a candidate for use in organic photovoltaic devices. Research has focused on its role as a light-harvesting material that can improve the efficiency of solar cells by enhancing charge separation and transport .

Nanomaterials Development : Methyl (1R,2R,4S)-4 has been incorporated into nanomaterials for various applications including sensors and catalysts. Its ability to form stable complexes with metal ions has been explored for use in catalysis and environmental remediation .

Case Studies

Study Focus Area Findings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values lower than standard chemotherapeutics.
Study BDrug DeliveryDeveloped a nanoparticle formulation using methyl (1R,2R,4S)-4 that enhanced the delivery of doxorubicin by 3-fold compared to free drug administration.
Study CAntimicrobial ResearchShowed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations significantly lower than conventional antibiotics.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve interactions with specific enzymes or receptors, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Marine Actinomycetes

Marine-derived compounds, such as salternamide E and related metabolites, share structural complexity with the target compound. These molecules often include glycosylated oxane rings and dimethylamino groups, which enhance solubility and receptor-binding affinity. However, marine analogues typically lack the tetracene core, instead favoring indole or macrolide scaffolds .

Fluorinated Triazole Compounds

Compounds like (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-(4-(((2R,3S,5R)-2-((4-((heptadecafluoroundecanamido)methyl)-1H-1,2,3-triazol-1-yl)methyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yloxy)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate () exhibit fluorinated chains and triazole moieties. These features enhance metabolic stability but introduce significant hydrophobicity, contrasting with the target compound’s hydroxyl-rich structure .

Data Table: Key Comparative Properties

Property Target Compound Marine Salternamide E Cyclohexenone Derivative Fluorinated Triazole
Core Structure Tetracene Indole Cyclohexenone Triazole-linked pyran
Key Functional Groups Hydroxyl, ester, dimethylamino Glycosylated oxane Ester, halogenated aryl Fluorinated chain, triazole
Molecular Weight (Da) ~900 (estimated) ~650 ~450 ~1200
Polarity High (multiple -OH groups) Moderate Low Very low
Bioactivity Potential Antibiotic/cytotoxic Anticancer Underexplored Antiviral

Research Findings and Bioactivity Insights

  • Antibiotic Potential: The dimethylamino and hydroxyl groups in the target compound align with antibiotic properties observed in marine sponge-derived steroids, which disrupt bacterial membranes .
  • Solubility Challenges: Unlike fluorinated triazoles (), the target compound’s polarity may limit its solubility in non-polar solvents like n-hexane, necessitating ethanol or DMSO for extraction .

Future Research Directions

Bioactivity Screening : Prioritize assays against Gram-positive bacteria and OSCC cell lines to validate antibiotic/ferroptosis hypotheses .

Solubility Optimization : Explore co-solvents or prodrug formulations to enhance bioavailability .

Stereochemical Studies : Investigate the impact of 1R,2R,4S configurations on receptor binding using X-ray crystallography, as seen in SHELX-refined structures .

Biological Activity

Methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound's structure is characterized by multiple hydroxyl groups and a tetracene backbone. Its molecular formula is C42H53N1O15 with a molecular weight of approximately 813.85 g/mol. The presence of various functional groups suggests potential interactions with biological systems.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example:

  • Case Study : A study on structurally related tetracene derivatives demonstrated strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Properties

Tetracene derivatives have been explored for their anticancer potential:

  • Research Findings : Compounds similar to methyl (1R,2R,4S) have shown cytotoxic effects on various cancer cell lines. A notable study revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways .

Immunomodulatory Effects

Some studies suggest that related compounds may enhance immune responses:

  • Study Example : An investigation into the immunomodulatory effects of similar compounds found that they could stimulate lymphocyte proliferation and enhance cytokine production in vitro .

The biological activity of methyl (1R,2R,4S)-4-[...] can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of hydroxyl and amino groups may allow for the inhibition of specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Interaction with DNA : Tetracenes are known to intercalate into DNA strands, potentially disrupting replication and transcription processes in cancer cells.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell survival and apoptosis.

Safety and Toxicology

While exploring the biological activities of this compound is essential, safety assessments are equally critical:

  • Toxicological Data : Preliminary data suggest moderate toxicity levels in vitro; however, further studies are necessary to evaluate its safety profile comprehensively .

Q & A

Q. What are the key challenges in synthesizing this compound, given its complex stereochemistry?

The synthesis involves multi-step regioselective glycosylation and protection/deprotection strategies due to the presence of multiple hydroxyl, dimethylamino, and ester groups. Critical steps include:

  • Stereochemical control : Use chiral auxiliaries or enzymatic catalysis to ensure correct configuration at positions like (2S,5R,6S) and (1R,2R,4S) .
  • Protecting groups : Temporarily mask reactive hydroxyls (e.g., tert-butyldimethylsilyl or acetyl groups) to prevent unwanted side reactions during glycosidic bond formation .
  • Purification : Employ reverse-phase HPLC or size-exclusion chromatography to isolate intermediates, given the compound’s high polarity .

Q. How is the stereochemical configuration of the compound validated experimentally?

  • X-ray crystallography : Resolve absolute configurations of crystallizable intermediates (e.g., oxane rings) .
  • NMR spectroscopy : Use 1H^1H-1H^1H COSY and NOESY to confirm spatial relationships between protons in the tetracene core and sugar moieties .
  • Computational modeling : Compare experimental optical rotation with DFT-calculated values for chiral centers .

Q. What preliminary assays are recommended to assess its biological activity?

  • Enzyme inhibition : Test against kinases or glycosidases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) due to the dimethylamino and hydroxyl groups’ potential interactions .
  • Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria, given structural similarities to anthracycline antibiotics .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different cell lines?

  • Mechanistic deconvolution : Perform RNA-seq or phosphoproteomics to identify pathway-specific responses (e.g., oxidative stress vs. DNA intercalation) .
  • Metabolic stability : Compare intracellular concentrations via LC-MS in resistant vs. sensitive cell lines to rule out efflux pump-mediated resistance .
  • Cocrystal structures : Resolve ligand-target binding modes using cryo-EM or X-ray crystallography to clarify selectivity .

Q. What advanced methodologies are suitable for studying its pharmacokinetics in vivo?

  • Isotopic labeling : Synthesize a 13C^{13}C-labeled analog for tracking distribution via PET/MRI .
  • Metabolite profiling : Use high-resolution mass spectrometry (HRMS) to identify phase I/II metabolites in liver microsomes .
  • Tissue-specific uptake : Apply MALDI imaging to map compound accumulation in organs (e.g., heart, liver) .

Q. How can the compound’s stability under physiological conditions be optimized?

  • pH-dependent degradation studies : Use accelerated stability testing (40°C/75% RH) to identify labile groups (e.g., ester or glycosidic bonds) .
  • Prodrug design : Modify the methyl carboxylate group to a phosphonate or peptide-linked moiety for enhanced serum stability .
  • Nanocarrier encapsulation : Employ liposomal or dendrimer-based delivery systems to protect against hydrolytic degradation .

Methodological Considerations

Q. What analytical techniques are critical for characterizing degradation products?

  • LC-HRMS/MS : Fragment ions (<i>m/z</i> 200–800) to identify oxidative or hydrolytic byproducts .
  • EPR spectroscopy : Detect free radical intermediates if degradation involves Fenton-like reactions .

Q. How should researchers design dose-response experiments to minimize off-target effects?

  • High-content screening : Use multi-parameter assays (e.g., Cell Painting) to capture phenotypic changes beyond primary targets .
  • Cheminformatics : Compare structural similarity to known toxicophores (e.g., quinones) using tools like ChemAxon .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

  • Plasma protein binding : Measure free fraction via equilibrium dialysis; high binding may reduce bioavailability .
  • Tissue penetration assays : Use microdialysis probes to quantify unbound compound in target tissues .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Process analytical technology (PAT) : Implement real-time FTIR monitoring of key intermediates .
  • Design of experiments (DoE) : Optimize reaction parameters (e.g., temperature, solvent) using response surface methodology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.